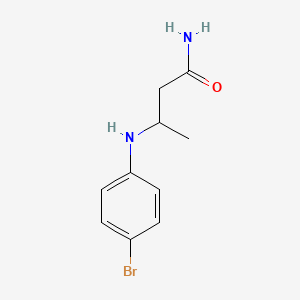

3-(4-Bromoanilino)butanamide

Description

3-(4-Bromoanilino)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-bromoanilino group at the third carbon. The 4-bromoanilino moiety (a benzene ring with a bromine atom at the para position and an amine group) is a common pharmacophore in medicinal chemistry, often contributing to biological activity through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

3-(4-bromoanilino)butanamide |

InChI |

InChI=1S/C10H13BrN2O/c1-7(6-10(12)14)13-9-4-2-8(11)3-5-9/h2-5,7,13H,6H2,1H3,(H2,12,14) |

InChI Key |

CCNIUDGSYCXEII-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

3-(4-Bromoanilino)-3-oxopropanoic Acid (CAS 95262-09-2)

- Structure: Features a propanoic acid backbone with a 4-bromoanilino group and a ketone group at the third carbon.

- Key Properties: Molecular Formula: C₉H₈BrNO₃ Purity: ≥95% (industrial grade) Applications: Used as an organic building block for synthesizing more complex molecules, particularly in pharmaceutical intermediates .

- Comparison: The ketone and carboxylic acid groups enhance polarity compared to 3-(4-Bromoanilino)butanamide, increasing solubility in polar solvents but reducing lipid membrane permeability.

(E)-3-(4-Bromoanilino)-2-cyanoprop-2-enamide

Backbone Modifications

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structure: A propanone backbone with 4-bromoanilino, 4-chlorophenyl, and phenyl substituents.

- Key Properties: Molecular Formula: C₂₁H₁₇BrClNO Crystallography: Monoclinic crystal system (space group P2₁/n) with unit cell dimensions a = 10.6571 Å, b = 17.2432 Å, c = 10.8602 Å, β = 113.571° .

- Comparison : The additional chlorophenyl and phenyl groups create steric bulk, which may hinder crystal packing efficiency but improve binding selectivity in receptor-ligand interactions.

tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate (CAS 887590-75-2)

- Structure: Pyrrolidine ring with a 4-bromoanilino-methyl substituent and a Boc-protected amine.

- Key Properties :

- Comparison : The Boc group enhances solubility in organic solvents, facilitating synthetic modifications, while the pyrrolidine ring introduces conformational constraints.

Complex Derivatives

1-(4-Bromoanilino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

- Structure: Combines a propan-2-ol backbone with 4-bromoanilino and dibromocarbazole groups.

- Key Properties: Molecular Weight: ~600 g/mol (estimated) Applications: Potential use in optoelectronics due to the carbazole moiety’s fluorescence properties .

- Comparison: The carbazole group introduces π-π stacking capabilities, which are absent in this compound, making it suitable for material science applications.

3-[(4-Bromoanilino)methyl]-5-{[4-(diethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

- Structure: Thiazolidinedione ring substituted with 4-bromoanilino and diethylaminophenyl groups.

- Key Properties :

- Comparison : The thiazolidinedione core offers hydrogen-bonding sites and metabolic stability, contrasting with the simpler butanamide structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.